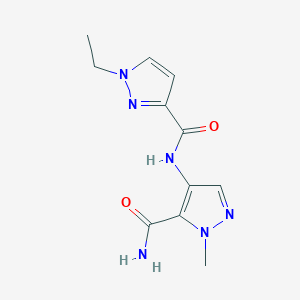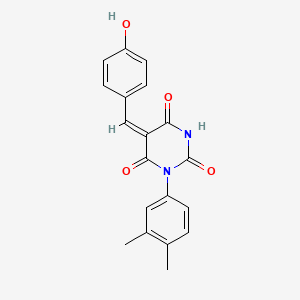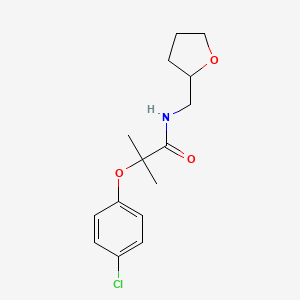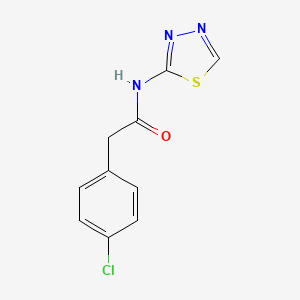![molecular formula C16H18Cl2F2N4O2S B10892518 1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine](/img/structure/B10892518.png)
1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is a complex organic compound that features a piperazine ring substituted with a dichlorobenzyl group and a sulfonyl pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine typically involves multiple steps:
Formation of the Dichlorobenzyl Intermediate: The initial step involves the chlorination of benzyl chloride to produce 2,6-dichlorobenzyl chloride.
Piperazine Substitution: The 2,6-dichlorobenzyl chloride is then reacted with piperazine under basic conditions to form 1-(2,6-dichlorobenzyl)piperazine.
Sulfonylation: The final step involves the sulfonylation of the piperazine derivative with a sulfonyl pyrazole compound under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides.
Scientific Research Applications
1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-Dichlorobenzyl)piperazine: A simpler analog without the sulfonyl pyrazole moiety.
1-(2,6-Dichlorobenzyl)-4-methylpiperazine: Another analog with a methyl group instead of the sulfonyl pyrazole.
Uniqueness
1-(2,6-dichlorobenzyl)-4-{[1-(difluoromethyl)-5-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl pyrazole moiety distinguishes it from simpler analogs and may enhance its biological activity and specificity.
Properties
Molecular Formula |
C16H18Cl2F2N4O2S |
|---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-4-[1-(difluoromethyl)-5-methylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C16H18Cl2F2N4O2S/c1-11-15(9-21-24(11)16(19)20)27(25,26)23-7-5-22(6-8-23)10-12-13(17)3-2-4-14(12)18/h2-4,9,16H,5-8,10H2,1H3 |
InChI Key |
SRFIFTDQCBXHSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C(F)F)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide](/img/structure/B10892444.png)
![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-5-[(4-chloro-3-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B10892457.png)
![{5-[(4-bromo-2-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10892471.png)

![4-{[(2-chlorophenyl)carbonyl]amino}-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B10892482.png)


![methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B10892493.png)
![2,4-dichloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzamide](/img/structure/B10892495.png)
![methyl 2-[({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10892497.png)
![methyl 4,13-dicyclopropyl-11-(trifluoromethyl)-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene-6-carboxylate](/img/structure/B10892501.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl 4-methoxybenzoate](/img/structure/B10892526.png)

